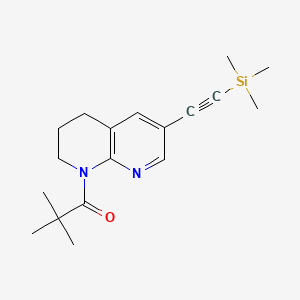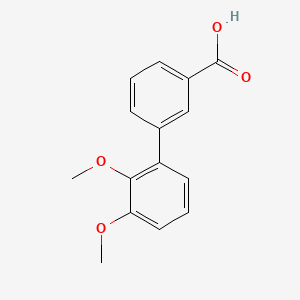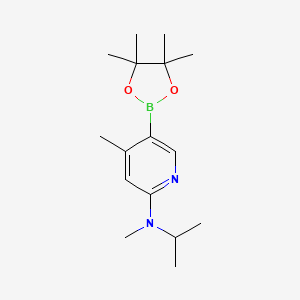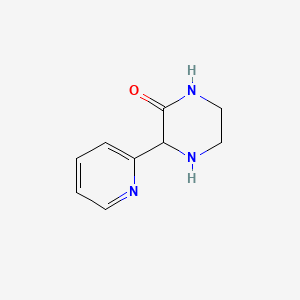
Decanoyl N-(methyl-D3)3-carnitine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decanoyl N-(methyl-D3)3-carnitine is a synthetic derivative of carnitine, a naturally occurring compound involved in the transport of fatty acids into the mitochondria for energy production. This compound is specifically labeled with deuterium, which makes it useful in various analytical and research applications. The molecular formula of this compound is C17D3H30NO4, and it has a molecular weight of 318.47 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a strong acid catalyst and an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of Decanoyl N-(methyl-D3)3-carnitine may involve large-scale esterification processes using automated reactors. The deuterium labeling is achieved through the use of deuterated reagents, ensuring high purity and consistency in the final product .
Análisis De Reacciones Químicas
Types of Reactions
Decanoyl N-(methyl-D3)3-carnitine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions include decanoic acid, decanol, and various substituted carnitine derivatives .
Aplicaciones Científicas De Investigación
Decanoyl N-(methyl-D3)3-carnitine is widely used in scientific research due to its unique properties:
Chemistry: It serves as a standard in mass spectrometry for the quantification of carnitine and its derivatives.
Biology: The compound is used to study fatty acid metabolism and mitochondrial function.
Medicine: It is employed in the diagnosis of metabolic disorders, particularly those involving fatty acid oxidation.
Industry: The compound is used in the development of nutritional supplements and pharmaceuticals.
Mecanismo De Acción
Decanoyl N-(methyl-D3)3-carnitine functions by facilitating the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. The deuterium labeling allows for precise tracking and quantification in metabolic studies. The primary molecular targets include carnitine acyltransferases and mitochondrial membrane transporters .
Comparación Con Compuestos Similares
Similar Compounds
Octanoyl-L-carnitine: Similar in structure but with an eight-carbon chain.
Dodecanoyl-L-carnitine: Contains a twelve-carbon chain.
Hexanoyl-L-carnitine: Features a six-carbon chain.
Uniqueness
Decanoyl N-(methyl-D3)3-carnitine is unique due to its specific deuterium labeling, which enhances its utility in analytical applications. The ten-carbon chain length also provides a balance between solubility and hydrophobicity, making it versatile for various research purposes .
Propiedades
Número CAS |
119766-69-7 |
|---|---|
Fórmula molecular |
C17H33NO4 |
Peso molecular |
318.472 |
Nombre IUPAC |
3-decanoyloxy-4-[dimethyl(trideuteriomethyl)azaniumyl]butanoate |
InChI |
InChI=1S/C17H33NO4/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4/h15H,5-14H2,1-4H3/i2D3 |
Clave InChI |
LZOSYCMHQXPBFU-BMSJAHLVSA-N |
SMILES |
CCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Sinónimos |
Decanoyl N-(methyl-D3)3-carnitine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


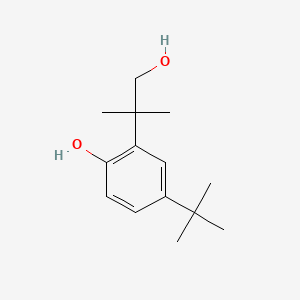
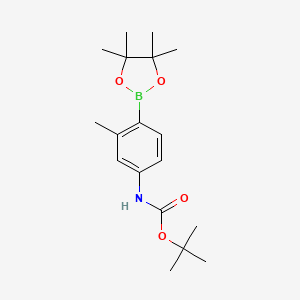
![Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate](/img/structure/B568056.png)
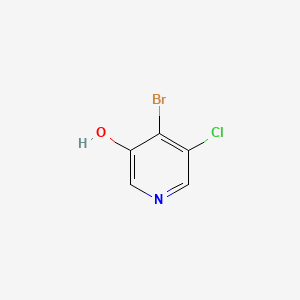
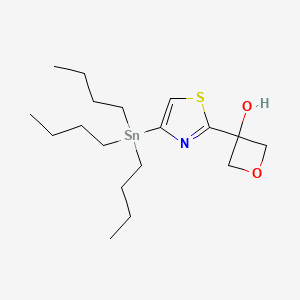
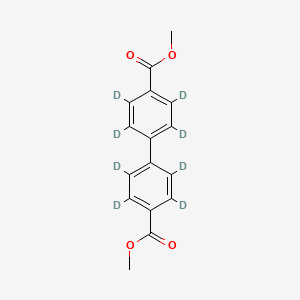

![5-Bromo-1-(tert-butyl)-6-propoxy-1H-benzo[d]imidazole](/img/structure/B568065.png)

![2,6-Bis[(2,2,6,6-tetramethyl-1-piperidinyl)methyl]phenylboronic Acid](/img/structure/B568067.png)
